molecular formula C14H18O B14304046 4-(1-Cyclopentylideneethyl)-3-methylphenol CAS No. 116217-91-5

4-(1-Cyclopentylideneethyl)-3-methylphenol

Cat. No.: B14304046
CAS No.: 116217-91-5
M. Wt: 202.29 g/mol
InChI Key: TURCKSCQBBKTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Cyclopentylideneethyl)-3-methylphenol is an organic compound with a unique structure that includes a cyclopentylidene group attached to an ethyl chain, which is further connected to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Cyclopentylideneethyl)-3-methylphenol typically involves the reaction of cyclopentanone with an appropriate phenol derivative under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Common reagents used in this synthesis include cyclopentanone, phenol derivatives, and catalysts such as sulfuric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving high temperatures and pressures to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyclopentylideneethyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The cyclopentylidene group can be reduced to form cyclopentyl derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions to achieve the desired substitution.

Major Products

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Cyclopentyl derivatives.

    Substitution: Nitrated, sulfonated, or halogenated phenolic compounds.

Scientific Research Applications

4-(1-Cyclopentylideneethyl)-3-methylphenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Cyclopentylideneethyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopentylidene group may influence the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Cyclopentylideneethyl)-3-methoxyphenol
  • 4-(1-Cyclopentylideneethyl)-3-ethylphenol
  • 4-(1-Cyclopentylideneethyl)-3-chlorophenol

Uniqueness

4-(1-Cyclopentylideneethyl)-3-methylphenol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopentylidene group and the methyl substitution on the phenol ring differentiate it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

CAS No.

116217-91-5

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

4-(1-cyclopentylideneethyl)-3-methylphenol

InChI

InChI=1S/C14H18O/c1-10-9-13(15)7-8-14(10)11(2)12-5-3-4-6-12/h7-9,15H,3-6H2,1-2H3

InChI Key

TURCKSCQBBKTLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)C(=C2CCCC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.